molecular formula C14H8BrClO3 B5884364 (2-Bromo-4-formylphenyl) 3-chlorobenzoate

(2-Bromo-4-formylphenyl) 3-chlorobenzoate

Cat. No.: B5884364
M. Wt: 339.57 g/mol
InChI Key: WDOGOWPOTPUVRM-UHFFFAOYSA-N
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Description

(2-Bromo-4-formylphenyl) 3-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromo group, a formyl group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-formylphenyl) 3-chlorobenzoate typically involves the esterification of 2-bromo-4-formylphenol with 3-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-formylphenyl) 3-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

Scientific Research Applications

(2-Bromo-4-formylphenyl) 3-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-formylphenyl) 3-chlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromo and chloro groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-formylphenyl) 3-chlorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromo and chloro groups, along with the formyl and ester functionalities, allows for versatile chemical modifications and applications in various fields of research.

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClO3/c15-12-6-9(8-17)4-5-13(12)19-14(18)10-2-1-3-11(16)7-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOGOWPOTPUVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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